1-[(Mesityloxy)acetyl]-1,2,3,4-tetrahydroquinoline
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Overview
Description
1-[(Mesityloxy)acetyl]-1,2,3,4-tetrahydroquinoline is a complex organic compound that belongs to the class of tetrahydroquinolines
Preparation Methods
The synthesis of 1-[(Mesityloxy)acetyl]-1,2,3,4-tetrahydroquinoline typically involves multiple steps, starting with the preparation of the mesityloxyacetyl precursor. This precursor is then reacted with 1,2,3,4-tetrahydroquinoline under specific conditions to yield the desired product. Common synthetic routes include:
Condensation Reactions: Utilizing mesityloxyacetyl chloride and 1,2,3,4-tetrahydroquinoline in the presence of a base such as pyridine.
Catalytic Methods: Employing catalysts like palladium or copper to facilitate the coupling reactions.
Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-[(Mesityloxy)acetyl]-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperature control, and inert atmospheres to prevent unwanted side reactions.
Scientific Research Applications
1-[(Mesityloxy)acetyl]-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its neuroprotective and anti-inflammatory properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[(Mesityloxy)acetyl]-1,2,3,4-tetrahydroquinoline involves its interaction with various molecular targets. It is believed to modulate specific pathways, such as:
Enzyme Inhibition: The compound can inhibit enzymes involved in oxidative stress, providing neuroprotective effects.
Receptor Binding: It may bind to certain receptors in the central nervous system, influencing neurotransmitter release and uptake.
Comparison with Similar Compounds
1-[(Mesityloxy)acetyl]-1,2,3,4-tetrahydroquinoline can be compared with other tetrahydroquinoline derivatives, such as:
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective properties.
6-Methoxy-1,2,3,4-tetrahydroquinoline: Used in pharmaceutical research and development.
Properties
Molecular Formula |
C20H23NO2 |
---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(2,4,6-trimethylphenoxy)ethanone |
InChI |
InChI=1S/C20H23NO2/c1-14-11-15(2)20(16(3)12-14)23-13-19(22)21-10-6-8-17-7-4-5-9-18(17)21/h4-5,7,9,11-12H,6,8,10,13H2,1-3H3 |
InChI Key |
XWGCPLDRZOJSGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCC(=O)N2CCCC3=CC=CC=C32)C |
Origin of Product |
United States |
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